molecular formula C6H12ClNO2 B569383 (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride CAS No. 1379403-11-8

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride

Cat. No.: B569383
CAS No.: 1379403-11-8
M. Wt: 165.617
InChI Key: AIGMPSQHDFRIGR-DPZBITMOSA-N
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Description

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride is an organic compound with the molecular formula C6H12ClNO2. It is a derivative of butenoic acid, featuring an aminoethyl group attached to the second carbon of the butenoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride typically involves the reaction of butenoic acid with an aminoethyl group under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the butenoic acid and the aminoethyl group . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as ethanol, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The raw materials are carefully selected and processed to minimize impurities, and the reaction conditions are optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated derivative.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated compounds. Substitution reactions can result in a variety of substituted aminoethyl butenoic acid derivatives .

Scientific Research Applications

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(2-Aminoethyl)but-2-enoic acid
  • (E)-4-Amino-2-ethylidenebutyric acid
  • 2-Butenoic acid derivatives

Uniqueness

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride is unique due to its specific structural features, such as the presence of both an aminoethyl group and a butenoic acid backbone.

Properties

IUPAC Name

(E)-2-(2-aminoethyl)but-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-5(3-4-7)6(8)9;/h2H,3-4,7H2,1H3,(H,8,9);1H/b5-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGMPSQHDFRIGR-DPZBITMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\CCN)/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379403-11-8
Record name 2-(2-Aminoethyl)but-2-enoic acid hydrochloride, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379403118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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